3-(Azidomethyl)benzonitrile
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Overview
Description
It is characterized by the presence of an azidomethyl group attached to a benzonitrile moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azidomethyl)benzonitrile typically involves the reaction of 3-(bromomethyl)benzonitrile with sodium azide in a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the substitution of the bromine atom with an azide group .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction. The process is optimized for higher yields and purity, often employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(Azidomethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Click Chemistry: The azide group is highly reactive in click chemistry, particularly in the formation of 1,2,3-triazoles through cycloaddition reactions with alkynes.
Common Reagents and Conditions
Sodium Azide: Used in the initial synthesis to introduce the azide group.
Copper(I) Catalysts: Employed in click chemistry reactions to facilitate the cycloaddition process.
Major Products Formed
1,2,3-Triazoles: Formed through click chemistry, these compounds have significant applications in medicinal chemistry and materials science.
Scientific Research Applications
3-(Azidomethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioorthogonal labeling techniques for studying biological processes.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(Azidomethyl)benzonitrile primarily involves its reactivity as an azide compound. The azide group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: Lacks the azidomethyl group, making it less reactive in click chemistry.
4-(Azidomethyl)benzonitrile: Similar structure but with the azidomethyl group in a different position, affecting its reactivity and applications.
Uniqueness
3-(Azidomethyl)benzonitrile is unique due to its specific structural configuration, which imparts distinct reactivity in chemical reactions, particularly in click chemistry. This makes it a valuable compound in the synthesis of complex molecules and in various research applications.
Properties
IUPAC Name |
3-(azidomethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-5-7-2-1-3-8(4-7)6-11-12-10/h1-4H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGZFMFIYPOEQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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